molecular formula C22H28ClN3O2S B2853022 N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1052537-64-0

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Número de catálogo: B2853022
Número CAS: 1052537-64-0
Peso molecular: 434
Clave InChI: OPVNPNJCCRYEBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride (CAS 1052537-64-0) is a chemical compound with a molecular formula of C22H28ClN3O2S and a molecular weight of 434.0 . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . Benzothiazole derivatives are extensively investigated in pharmaceutical research for their potential as antitumor, antituberculosis, antimalarial, anticonvulsant, and anti-inflammatory agents . The structure of this particular molecule, which integrates a phenylacetamide group linked to a dimethylaminopropyl chain, is representative of a class of compounds studied for their bioactive properties . Researchers utilize this compound strictly for laboratory R&D purposes. It is supplied as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S.ClH/c1-4-27-18-12-8-13-19-21(18)23-22(28-19)25(15-9-14-24(2)3)20(26)16-17-10-6-5-7-11-17;/h5-8,10-13H,4,9,14-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVNPNJCCRYEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference ID
N-(3-(Dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride C23H29ClN4O2S 477.02 4-ethoxybenzothiazole, dimethylaminopropyl, phenylacetamide Hydrochloride salt for solubility; ethoxy group enhances lipophilicity
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride C21H23ClN4O2S2 463.00 4-methoxybenzothiazole, benzo[d]thiazole-2-carboxamide Methoxy group reduces steric hindrance compared to ethoxy; dual benzothiazoles
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride C20H22Cl2N4O3S2 517.44 6-nitrobenzothiazole, 4-chlorophenylthio, acetamide Nitro group introduces electron-withdrawing effects; thioether linkage
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride C21H25ClFN3OS 422.96 6-fluorobenzothiazole, propanamide chain Fluorine increases electronegativity; longer aliphatic chain alters flexibility

Structural and Functional Insights

Substituent Effects on Benzothiazole Core

  • Ethoxy vs. Methoxy (Target Compound vs.
  • Nitro and Chloro Substituents () : The 6-nitro group in ’s compound introduces strong electron-withdrawing effects, which may stabilize negative charges in binding interactions. The 4-chlorophenylthio moiety adds steric bulk and redox activity .
  • Fluorine Substitution () : The 6-fluoro group in ’s analogue increases electronegativity and metabolic stability, a common strategy in drug design to resist oxidative degradation .

Side Chain Modifications

  • Dimethylaminopropyl Group: Present in all analogues, this tertiary amine side chain contributes to basicity and solubility when protonated. Its presence correlates with interactions at acetylcholine or serotonin receptors in related compounds .
  • Acetamide vs. Propanamide (Target Compound vs. ) : The phenylacetamide chain in the target compound offers rigidity, while the propanamide in provides conformational flexibility, which may influence target selectivity.

Salt Forms and Solubility

All compounds are hydrochloride salts, suggesting prioritization of aqueous solubility for in vivo studies. This contrasts with neutral forms of non-salt analogues (e.g., C19H26N4O3 in ), which exhibit lower solubility but higher lipid bilayer penetration .

Q & A

Q. Methodological insights :

  • LogP measurements : Use shake-flask or HPLC-based methods to correlate hydrophobicity with absorption .
  • In vitro metabolism : Incubate with liver microsomes to assess CYP450-mediated degradation .

Advanced: How can researchers validate contradictory cytotoxicity data across cell lines?

  • Dose-response curves : Compare IC₅₀ values in panels like NCI-60 to identify cell-type-specific sensitivities .
  • Resistance profiling : Generate resistant cell lines via chronic exposure and perform genomic sequencing to pinpoint mutations (e.g., ABC transporter upregulation) .
  • Combinatorial screens : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to contextualize efficacy .

Basic: What steps ensure reproducibility in synthesis across laboratories?

  • Detailed protocols : Document exact equivalents (e.g., 1.2 eq. of acyl chloride), solvent grades (HPLC-grade vs. technical), and inert atmosphere requirements .
  • Intermediate characterization : Share NMR/MS data for key intermediates (e.g., 4-ethoxybenzo[d]thiazol-2-amine) to confirm purity before proceeding .
  • Cross-lab validation : Collaborate with independent groups to replicate yields and purity metrics .

Advanced: What in vivo models are suitable for evaluating neuropharmacological potential?

  • Rodent models : Morris water maze or forced swim tests for cognitive/mood effects, dosing via intracerebroventricular injection to bypass BBB limitations .
  • Toxicology : Monitor organ histopathology (liver, kidneys) and plasma exposure (LC-MS/MS) in chronic dosing studies .
  • Biomarker analysis : Measure neurotransmitters (e.g., serotonin, dopamine) in brain homogenates via HPLC .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

  • QSAR models : Train algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., topological polar surface area) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for hypothetical substituents (e.g., replacing ethoxy with cyclopropyl) .
  • ADMET prediction : Tools like SwissADME to optimize solubility and minimize hepatotoxicity risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.